![molecular formula C13H11F3N2 B3008502 N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine CAS No. 43034-86-2](/img/structure/B3008502.png)
N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine
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Overview
Description
“N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine” is also known as N-Phenyl-3-(trifluoromethyl)aniline . It is a compound with the CAS Number: 101-23-5 and has a molecular weight of 237.22 . It is typically stored in a dark place, sealed in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of compounds similar to “N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine” has been reported in various studies . For instance, 1-Substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives were designed, synthesized, and comprehensively evaluated . Another study reported the synthesis of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol derivatives via nucleophilic substitution with a variety of alkylating agents .Molecular Structure Analysis
The molecular structure of “N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine” can be analyzed using various tools such as Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine” can be complex. For instance, one study reported that a compound with a trifluoromethyl group was transformed into another compound by reducing amination .Physical And Chemical Properties Analysis
“N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine” has a variety of physical and chemical properties. The physical form can vary from liquid to semi-solid or solid or lump .Scientific Research Applications
Synthesis of Diaminobenzene Derivatives
This compound is used in the synthesis of diaminobenzene derivatives . Substituted diaminobenzenes have found innumerable applications. They are important starting materials for the formation of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds .
Preparation of Arylbenzimidazole-based Organic Light-Emitting Diodes
Substituted diaminobenzenes are used as starting materials for the preparation of arylbenzimidazole-based organic light-emitting diodes .
Catalyst in the Nazarov Reaction
Benzotriazolium salts prepared by reaction of substituted benzenediamines with tert-butyl nitrite followed by treatment with trimethyloxonium tetrafluoroborate are used as a Lewis acid catalyst in the Nazarov reaction .
Materials for Use in Organic Electronic Devices
Dihydrotetraazaanthracenes have been prepared by cyclization of N-substituted orto-phenylenediamines as new materials for use in organic electronic devices .
Cytotoxicity Against Cancer Cells
1,2-Disubstituted benzimidazoles based on substituted diaminobenzenes have been tested for their cytotoxicity against cancer cells .
Donors for Double Hydrogen Bond Donors in Non-Covalent Organocatalysts
Benzene-1,2-diamine derivatives have been tested as donors for double hydrogen bond donors in non-covalent organocatalysts .
Synthesis of Aromatic Polyamides
Triphenylamine-based diamines are important and versatile monomers for the synthesis of aromatic polyamides with different properties .
Preparation of Benzene-1,2-diamine-based Organocatalysts
Recently, the synthesis and catalytic activity of (S)-quininamine-based organocatalysts bearing benzene-1,2-diamine as hydrogen bond donors have been reported. Benzene-1,2-diamine-based organocatalysts were prepared in a three-step synthesis from (S)-quininamine and 1-fluoro-2-nitrobenzene .
Mechanism of Action
Target of Action
Related compounds with a trifluoromethylphenyl group have been shown to interact with the gibberellin insensitive dwarf1 (gid1) receptor . This receptor plays a crucial role in plant growth regulation .
Mode of Action
Compounds with similar structures have been shown to inhibit macromolecular synthesis, suggesting a global effect on bacterial cell function . Additionally, the compound may form hydrogen bonding interactions with its target, resulting in stronger binding .
Biochemical Pathways
Related compounds have been shown to have a broad range of inhibitory effects on bacterial cell function, suggesting that multiple pathways could be affected .
Result of Action
Related compounds have been shown to inhibit the growth of antibiotic-resistant gram-positive bacteria and prevent the development of biofilms .
Action Environment
Safety data sheets for related compounds suggest that they may be sensitive to heat and sources of ignition .
Safety and Hazards
“N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine” can pose certain safety hazards. It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It is also advised to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .
Future Directions
properties
IUPAC Name |
2-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)17/h1-8,18H,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUGJXBGADQEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine | |
CAS RN |
43034-86-2 |
Source
|
Record name | N1-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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